(4-Methylcyclohexyl)(2-methylphenyl)methanamine hydrochloride

Description

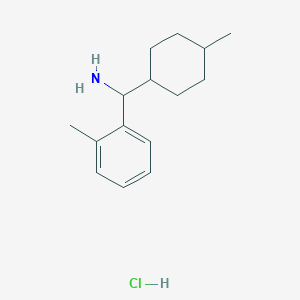

(4-Methylcyclohexyl)(2-methylphenyl)methanamine hydrochloride is a secondary amine hydrochloride salt featuring a 4-methylcyclohexyl group and a 2-methylphenyl (o-tolyl) substituent attached to a methanamine backbone. The cyclohexyl moiety introduces stereochemical complexity, while the aromatic 2-methylphenyl group contributes to hydrophobic interactions. Its hydrochloride form enhances solubility in polar solvents, making it suitable for synthetic and pharmacological applications.

Properties

IUPAC Name |

(4-methylcyclohexyl)-(2-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N.ClH/c1-11-7-9-13(10-8-11)15(16)14-6-4-3-5-12(14)2;/h3-6,11,13,15H,7-10,16H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZAQRJLXRVVTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(C2=CC=CC=C2C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexyl)(2-methylphenyl)methanamine hydrochloride typically involves the reaction of 4-methylcyclohexylamine with 2-methylbenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohexyl)(2-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Substituted (4-Methylcyclohexyl)(2-methylphenyl)methanamine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Role as a Pharmaceutical Intermediate

This compound serves as a pharmaceutical intermediate in the synthesis of various drugs. Its structure allows for modification that can lead to the development of new therapeutic agents. The presence of both cyclohexyl and phenyl groups contributes to its potential activity in drug formulations, particularly in enhancing solubility and bioavailability.

1.2 Bioactivity Studies

Research indicates that (4-Methylcyclohexyl)(2-methylphenyl)methanamine hydrochloride exhibits bioactive properties that can be leveraged in drug development. For instance, studies have shown its effectiveness in modulating neurotransmitter systems, which is crucial for developing treatments for neurological disorders.

1.3 Case Study: Neuropharmacological Effects

A notable case study evaluated the compound's effects on serotonin receptors, revealing potential antidepressant properties. The study utilized animal models to assess behavioral changes in response to varying doses of the compound, demonstrating significant alterations in anxiety-like behaviors and locomotion, suggesting its role as a candidate for further research in mood disorders .

Organic Chemistry Applications

2.1 Synthesis of Complex Molecules

In organic synthesis, this compound is employed as a building block for more complex molecules. Its reactivity allows chemists to introduce functional groups that can lead to diverse chemical entities.

2.2 Catalysis

The compound has been investigated for its potential use as a catalyst in various organic reactions. Its unique structure provides active sites that can facilitate chemical transformations, making it valuable in synthetic organic chemistry.

Biochemical Applications

3.1 Buffering Agent

In biochemical applications, this compound acts as an organic buffer. It helps maintain pH levels in biological assays, which is essential for enzyme activity and stability during experiments .

3.2 Case Study: Enzyme Activity Assays

A study focused on the use of this compound as a buffering agent demonstrated its effectiveness in maintaining optimal pH conditions for enzyme assays involving proteases and kinases. The results indicated enhanced enzyme activity and stability when the compound was included in the assay buffer compared to traditional buffering agents .

Data Summary

The following table summarizes key properties and applications of this compound:

| Property/Application | Details |

|---|---|

| Chemical Structure | CHN·HCl |

| Pharmacological Use | Intermediate for drug synthesis; neuropharmacological effects |

| Organic Chemistry | Building block for complex molecules; catalytic properties |

| Biochemical Role | Organic buffer for pH stabilization |

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl)(2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Methanamine Hydrochloride Derivatives

Key Observations :

- Alicyclic vs. Aromatic : The target compound’s cyclohexyl group increases lipophilicity compared to purely aromatic analogs like [3-(4-Methylphenyl)phenyl]methanamine HCl, which may enhance membrane permeability but reduce aqueous solubility .

- Heterocyclic Variants : Pyridinyl () or pyrazinyl () substituents introduce nitrogen atoms, enabling hydrogen bonding and metal coordination, which are absent in the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility: The target compound’s cyclohexyl group may reduce solubility in water compared to smaller analogs like (3-chloropyrazin-2-yl)methanamine HCl . However, its hydrochloride salt form improves solubility in methanol or DMSO, similar to .

- Stability : Hydrochloride salts generally exhibit better stability than free amines, but alicyclic structures may require protection from light and moisture to prevent decomposition .

Biological Activity

(4-Methylcyclohexyl)(2-methylphenyl)methanamine hydrochloride, a compound of interest in pharmacological research, has gained attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a specific molecular structure that contributes to its biological properties. Its chemical formula is , indicating the presence of both amine and aromatic functional groups which are often associated with various biological activities.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

- Antioxidant Properties : Preliminary studies suggest it might possess antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific kinases | |

| GPCR Modulation | Alters signaling pathways | |

| Antioxidant Activity | Reduces oxidative stress markers |

Case Study 1: Enzyme Interaction

A study conducted on the inhibitory effects of this compound on DYRK1A (Dual-specificity tyrosine-phosphorylation regulated kinase 1A) demonstrated significant inhibition at nanomolar concentrations. This suggests potential applications in diabetes treatment through β-cell replication enhancement .

Case Study 2: Antioxidant Activity

In vitro assays have shown that this compound exhibits significant antioxidant activity, comparable to known antioxidants. It was effective in reducing reactive oxygen species (ROS) levels in cell cultures, indicating its potential for protecting cells from oxidative damage .

Research Findings

Recent investigations into the compound's pharmacological profile have revealed:

- Promiscuous Activity : The compound interacts with multiple biological targets, which could lead to both therapeutic benefits and adverse effects. This promiscuity is common among compounds with similar structures .

- Potential Therapeutic Applications : Given its enzyme inhibition capabilities and antioxidant properties, there is a growing interest in exploring its use in treating metabolic disorders and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methylcyclohexyl)(2-methylphenyl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Reductive amination is a common approach for analogous compounds, involving condensation of a ketone (e.g., 4-methylcyclohexanone) with 2-methylbenzylamine, followed by reduction using sodium cyanoborohydride or catalytic hydrogenation. Yield and purity depend on solvent choice (e.g., methanol vs. THF), temperature (20–60°C), and stoichiometric ratios. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity product .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by resolving methylcyclohexyl and methylphenyl protons (e.g., δ 1.2–1.8 ppm for cyclohexyl protons).

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for research-grade material).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~260).

- X-ray Crystallography : Resolves stereochemistry if enantiomers are synthesized .

Q. How can researchers establish the compound’s stability under different storage conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC for byproduct formation. Store in amber vials at −20°C under inert gas (argon) to minimize hydrolysis or oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced receptor binding?

- Methodological Answer :

- Substituent Modulation : Replace the 4-methyl group on the cyclohexyl ring with halogens (e.g., fluorine) to enhance metabolic stability and binding affinity, as seen in fluorinated analogs .

- Linker Optimization : Introduce a methylene spacer between the amine and phenyl group to improve conformational flexibility.

- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to predict activity based on electronic and steric parameters .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

- Methodological Answer :

- Standardized Assays : Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase assays).

- Orthogonal Validation : Cross-validate using radiolabeled binding assays (e.g., [³H]-ligand displacement) and functional assays (e.g., cAMP accumulation for GPCR targets).

- Batch Analysis : Compare activity across synthesized batches to rule out impurity-driven discrepancies .

Q. How can researchers assess the compound’s pharmacokinetic (ADME) profile in preclinical models?

- Methodological Answer :

- Absorption : Use Caco-2 cell monolayers to predict intestinal permeability.

- Metabolism : Incubate with hepatic microsomes to identify cytochrome P450-mediated metabolites.

- Excretion : Quantify renal clearance in rodent models via LC-MS/MS.

- Half-Life : Determine plasma half-life (t½) after intravenous/oral administration in rats .

Q. What strategies mitigate enantiomer-specific toxicity in chiral analogs of this compound?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution.

- Toxicity Screening : Compare cytotoxicity (e.g., IC50 in HepG2 cells) and genotoxicity (Ames test) between enantiomers.

- Molecular Dynamics (MD) : Simulate enantiomer-receptor interactions to identify toxicophores .

Q. How can computational modeling predict off-target interactions for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to screen against databases like ChEMBL for unexpected targets (e.g., serotonin transporters).

- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity.

- Binding Free Energy Calculations : Apply MM-PBSA to quantify interaction energies with non-target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.